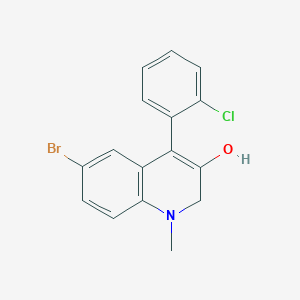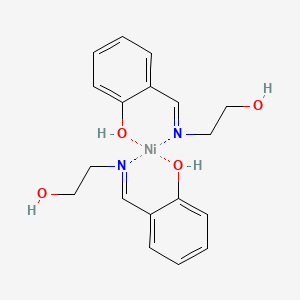
2-(2-hydroxyethyliminomethyl)phenol;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyliminomethyl)phenol;nickel is a coordination compound that consists of a nickel ion coordinated to a Schiff base ligand derived from 2-(2-hydroxyethyliminomethyl)phenol
Vorbereitungsmethoden
The synthesis of 2-(2-hydroxyethyliminomethyl)phenol;nickel typically involves the reaction of nickel salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-hydroxybenzaldehyde with ethanolamine. The resulting ligand is then reacted with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, under reflux conditions to form the desired coordination compound .
Analyse Chemischer Reaktionen
2-(2-hydroxyethyliminomethyl)phenol;nickel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the nickel center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethyliminomethyl)phenol;nickel has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethyliminomethyl)phenol;nickel involves the coordination of the Schiff base ligand to the nickel center. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in catalytic reactions, the nickel center acts as the active site for the reaction, facilitating the transformation of reactants to products .
Vergleich Mit ähnlichen Verbindungen
2-(2-hydroxyethyliminomethyl)phenol;nickel can be compared to other similar nickel coordination compounds, such as:
Nickel(II) acetylacetonate: This compound is also a nickel coordination complex but with acetylacetonate ligands instead of a Schiff base ligand.
Nickel(II) chloride: A simple nickel salt that can be used as a precursor for the synthesis of various nickel coordination compounds.
Nickel(II) ethylenediamine complex: A nickel coordination compound with ethylenediamine ligands. The uniqueness of this compound lies in its Schiff base ligand, which provides specific electronic and steric properties that influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
92280-97-2 |
|---|---|
Molekularformel |
C18H22N2NiO4 |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
2-(2-hydroxyethyliminomethyl)phenol;nickel |
InChI |
InChI=1S/2C9H11NO2.Ni/c2*11-6-5-10-7-8-3-1-2-4-9(8)12;/h2*1-4,7,11-12H,5-6H2; |
InChI-Schlüssel |
ZWLLVEFPLSMBMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCO)O.C1=CC=C(C(=C1)C=NCCO)O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






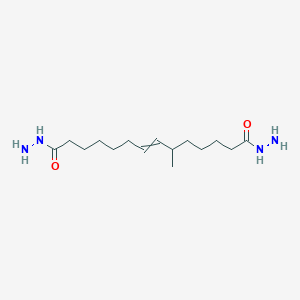
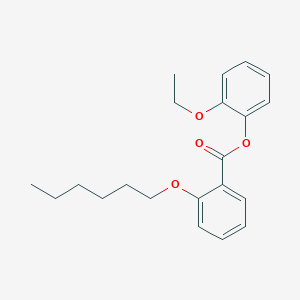
![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
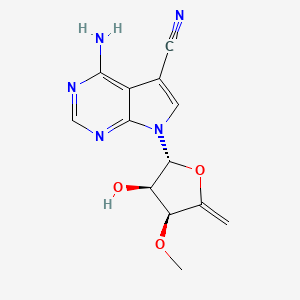
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)
![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)

